

An In-depth Technical Guide to 3,3-Difluoropiperidin-4-ol

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Compound of Interest

Compound Name: 3,3-Difluoropiperidin-4-OL

Cat. No.: B572812

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,3-Difluoropiperidin-4-ol**, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. This document details its chemical identity, a plausible synthetic route with a detailed experimental protocol, and its potential applications in drug discovery, particularly in the context of dopamine receptor modulation.

Core Identification

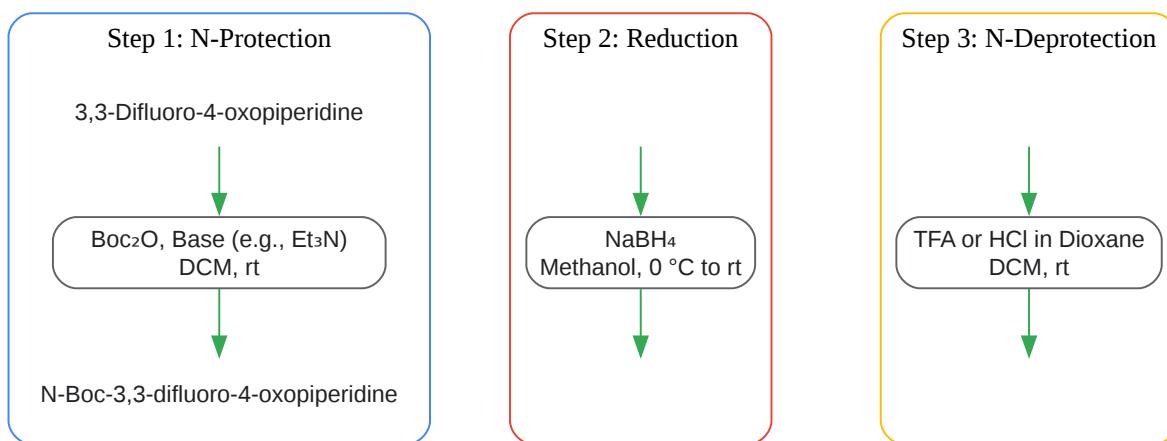
3,3-Difluoropiperidin-4-ol, also known as 3,3-Difluoro-4-hydroxypiperidine, is a valuable building block for the synthesis of more complex molecules. Its identity is established by the following key identifiers.

Parameter	Value	Source
CAS Number	1239596-54-3	[1]
Molecular Formula	C ₅ H ₉ F ₂ NO	[1]
Molecular Weight	137.13 g/mol	[1]
Synonyms	3,3-Difluoro-4-hydroxypiperidine	[1]

Synthesis and Experimental Protocol

While a specific, detailed synthesis protocol for **3,3-Difluoropiperidin-4-ol** is not explicitly available in the reviewed literature, a common and logical approach involves the reduction of a corresponding N-protected 3,3-difluoro-4-oxopiperidine precursor. The following is a representative experimental protocol based on established chemical transformations.

Synthetic Scheme:



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Caption: Plausible synthetic route to **3,3-Difluoropiperidin-4-ol**.

Step 1: Synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (N-Boc-3,3-difluoro-4-oxopiperidine)

This step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

- Materials: 3,3-difluoro-4-oxopiperidine hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

- Procedure:

- To a stirred solution of 3,3-difluoro-4-oxopiperidine hydrochloride in DCM, add triethylamine at 0 °C to neutralize the hydrochloride salt.
- Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. The CAS number for this intermediate is 1215071-17-2.^{[2][3]}

Step 2: Synthesis of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (N-Boc-3,3-difluoropiperidin-4-ol)

This step involves the reduction of the ketone to a secondary alcohol.

- Materials: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, Sodium borohydride (NaBH₄), Methanol.

- Procedure:

- Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in methanol and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride to the stirred solution in portions.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC.
- Once the starting material is consumed, quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate.

Step 3: Synthesis of 3,3-Difluoropiperidin-4-ol

The final step is the removal of the Boc protecting group.

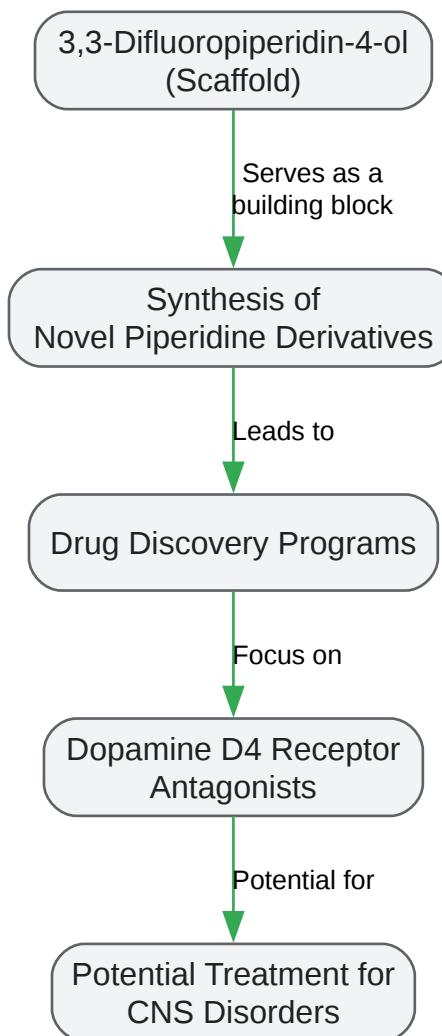
- Materials: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid in Dioxane, Dichloromethane (DCM).
- Procedure:
 - Dissolve tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate in DCM.
 - Add an excess of trifluoroacetic acid or a solution of HCl in dioxane to the mixture at room temperature.
 - Stir the reaction for 1-3 hours, monitoring by TLC.
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
 - The resulting crude product can be purified by recrystallization or by neutralization with a base and subsequent extraction and purification to yield **3,3-Difluoropiperidin-4-ol**.

Potential Biological Significance and Applications

While specific biological data for **3,3-Difluoropiperidin-4-ol** is not readily available in the public domain, the broader class of fluorinated piperidines has garnered significant attention in drug discovery. The introduction of fluorine atoms can modulate key physicochemical properties such as pKa, lipophilicity, and metabolic stability, which are critical for drug development.

Structurally similar compounds, particularly 4,4-difluoropiperidine derivatives, have been investigated as potent and selective antagonists for the dopamine D4 receptor.^{[4][5]} The dopamine D4 receptor is a target of interest for the treatment of various central nervous system disorders.

The logical relationship for its potential application can be visualized as follows:



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Caption: Logical workflow for the application of the scaffold.

Given the precedent set by related fluorinated piperidines, **3,3-Difluoropiperidin-4-ol** represents a valuable starting material for the synthesis of novel ligands targeting dopamine receptors and potentially other G-protein coupled receptors. Researchers in drug development can utilize this scaffold to explore new chemical space and develop next-generation therapeutics with improved pharmacological profiles.

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